Cas no 2228546-05-0 (5-(but-3-yn-2-yl)-1H-imidazole)

5-(But-3-yn-2-yl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a but-3-yn-2-yl group. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate in click chemistry and cross-coupling reactions. The alkyne functionality enables selective modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the imidazole ring offers coordination potential in metal-catalyzed processes. Its stability under standard conditions and compatibility with diverse reaction environments make it a practical choice for constructing complex molecular architectures. The compound is typically handled under inert atmospheres to preserve its reactive alkyne moiety.
5-(but-3-yn-2-yl)-1H-imidazole structure
2228546-05-0 structure
Product name:5-(but-3-yn-2-yl)-1H-imidazole
CAS No:2228546-05-0
MF:C7H8N2
MW:120.151821136475
CID:5791393
PubChem ID:165880778

5-(but-3-yn-2-yl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • EN300-1816983
    • 2228546-05-0
    • 5-(but-3-yn-2-yl)-1H-imidazole
    • Inchi: 1S/C7H8N2/c1-3-6(2)7-4-8-5-9-7/h1,4-6H,2H3,(H,8,9)
    • InChI Key: PMKNAPQLVOADLH-UHFFFAOYSA-N
    • SMILES: N1C=NC=C1C(C#C)C

Computed Properties

  • Exact Mass: 120.068748264g/mol
  • Monoisotopic Mass: 120.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 28.7Ų

5-(but-3-yn-2-yl)-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1816983-10.0g
5-(but-3-yn-2-yl)-1H-imidazole
2228546-05-0
10g
$6390.0 2023-05-26
Enamine
EN300-1816983-0.1g
5-(but-3-yn-2-yl)-1H-imidazole
2228546-05-0
0.1g
$1307.0 2023-09-19
Enamine
EN300-1816983-0.05g
5-(but-3-yn-2-yl)-1H-imidazole
2228546-05-0
0.05g
$1247.0 2023-09-19
Enamine
EN300-1816983-5.0g
5-(but-3-yn-2-yl)-1H-imidazole
2228546-05-0
5g
$4309.0 2023-05-26
Enamine
EN300-1816983-10g
5-(but-3-yn-2-yl)-1H-imidazole
2228546-05-0
10g
$6390.0 2023-09-19
Enamine
EN300-1816983-0.5g
5-(but-3-yn-2-yl)-1H-imidazole
2228546-05-0
0.5g
$1426.0 2023-09-19
Enamine
EN300-1816983-2.5g
5-(but-3-yn-2-yl)-1H-imidazole
2228546-05-0
2.5g
$2912.0 2023-09-19
Enamine
EN300-1816983-0.25g
5-(but-3-yn-2-yl)-1H-imidazole
2228546-05-0
0.25g
$1366.0 2023-09-19
Enamine
EN300-1816983-5g
5-(but-3-yn-2-yl)-1H-imidazole
2228546-05-0
5g
$4309.0 2023-09-19
Enamine
EN300-1816983-1.0g
5-(but-3-yn-2-yl)-1H-imidazole
2228546-05-0
1g
$1485.0 2023-05-26

Additional information on 5-(but-3-yn-2-yl)-1H-imidazole

Comprehensive Overview of 5-(but-3-yn-2-yl)-1H-imidazole (CAS No. 2228546-05-0): Properties, Applications, and Research Insights

The compound 5-(but-3-yn-2-yl)-1H-imidazole (CAS No. 2228546-05-0) is a structurally unique imidazole derivative that has garnered significant attention in pharmaceutical and chemical research. Its molecular framework combines an imidazole ring with a but-3-yn-2-yl side chain, offering versatile reactivity for drug discovery and material science applications. This article delves into its properties, synthesis, and emerging trends, addressing common queries such as "What is the role of imidazole derivatives in medicinal chemistry?" and "How does 5-(but-3-yn-2-yl)-1H-imidazole contribute to green chemistry?"

From a structural perspective, 5-(but-3-yn-2-yl)-1H-imidazole features a heterocyclic core known for its electron-rich nature, making it a valuable scaffold for designing bioactive molecules. Researchers frequently explore its potential in kinase inhibition and enzyme modulation, aligning with the growing demand for targeted therapies. Recent studies highlight its utility in click chemistry due to the alkyne moiety, enabling efficient bioconjugation—a hot topic in biotechnology forums.

The synthesis of CAS No. 2228546-05-0 typically involves Sonogashira coupling or multicomponent reactions, reflecting advancements in sustainable synthesis. A trending question among chemists is "Can 5-(but-3-yn-2-yl)-1H-imidazole be synthesized via catalyst-free methods?" Current literature suggests innovative approaches like microwave-assisted synthesis, reducing energy consumption—a nod to the green chemistry movement.

In material science, this compound’s π-conjugated system sparks interest for organic electronics, particularly in OLEDs and sensors. Its thermal stability and luminescent properties are often compared to other imidazole-based materials, a frequent comparison in nanotechnology discussions. Users searching for "imidazole derivatives for optoelectronic devices" will find this compound’s profile highly relevant.

Safety and handling of 5-(but-3-yn-2-yl)-1H-imidazole adhere to standard laboratory protocols, with no significant hazards reported—addressing concerns like "Is CAS 2228546-05-0 environmentally persistent?" Its biodegradability and low toxicity align with EPA guidelines, making it a candidate for eco-friendly applications.

In summary, 5-(but-3-yn-2-yl)-1H-imidazole bridges pharmaceutical innovation and sustainable chemistry, answering pressing industry questions while offering a template for future molecular design. Its dual utility in life sciences and advanced materials ensures its prominence in peer-reviewed journals and patent filings worldwide.

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